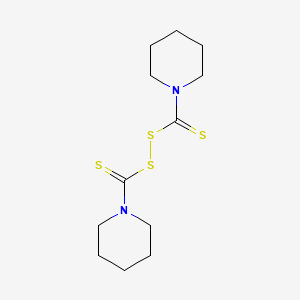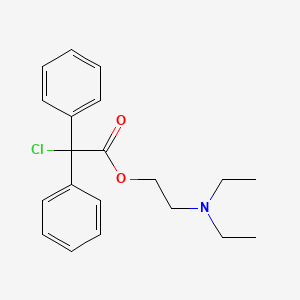
5-Exo-Hydroxycamphor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-exo-5-hydroxycamphor is a 5-hydroxycamphor.
Applications De Recherche Scientifique
Cytochrome P450cam Monoxygenase System
The cytochrome P450cam monoxygenase system in bacteria catalyzes the hydroxylation of camphor to 5-exo-hydroxycamphor. This process involves the use of oxygen, pyridine nucleotide, flavoprotein dehydrogenase, and putidaredoxin. The existence of an intermediate substrate-carbon radical has been suggested, demonstrating that oxygen is stereospecifically added only to the Re face to yield 5-exo-hydroxycamphor as the unique product (Gelb et al., 1982).
Interaction with Cytochrome P-450
5-Exo-bromocamphor binds tightly to cytochrome P-450, similar to the normal camphor substrate. It is metabolized by the P-450cam mixed function oxidase to 5-ketocamphor, suggesting the abstraction of the endo-hydrogen of 5-exo-bromocamphor and oxygen addition to produce a 5-bromo-5-hydroxycamphor intermediate (Gould et al., 1981).
Biocatalytic Synthesis
5-Exo-hydroxycamphor is used in biocatalytic synthesis to create new industrial applications. The P450cam enzyme system of Pseudomonas putida selectively oxidizes camphor's C5 position to produce 5-exo-hydroxycamphor, which can be further converted into various biobased compounds (Hofer et al., 2013).
Mechanistic and Energetic Aspects
DFT calculations provide insights into the mechanistic and energetic aspects of converting camphor to 5-exo-hydroxycamphor by cytochrome P450. This process involves an oxygen rebound mechanism and a two-step reaction, with H atom abstraction at the C5 atom being the rate-determining step (Kamachi & Yoshizawa, 2003).
Enzymatic Hydroxylation
Cytochrome P450cam catalyzes the hydroxylation of d-camphor by molecular oxygen, resulting in 5-exo-hydroxycamphor. The enzyme exhibits high regioselectivity and stereoselectivity, which are robust to active site mutations, suggesting evolutionary pressure for efficient 5-exo hydroxylation (Álvarez et al., 2022).
Biotransformation by Fungi
Marine-derived fungi can transform rac-camphor into multiple hydroxylated products, including 5-exo-hydroxycamphor, through enzymatic oxidation. This illustrates the versatility of fungi in the biotransformation of monoterpenoids (Jesus et al., 2016).
Camphor Hydroxylase Operon
The camD gene on the CAM plasmid of Pseudomonas putida encodes a 5-exo-hydroxycamphor dehydrogenase, which is part of the cytochrome P-450cam hydroxylase operon. This dehydrogenase is a key component in the hydroxylation process of camphor to 5-exo-hydroxycamphor (Aramaki et al., 1993).
Propriétés
Nom du produit |
5-Exo-Hydroxycamphor |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(1R,4R,5R)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7+,10-/m0/s1 |
Clé InChI |
DJQYBVLXBVJHMU-PJKMHFRUSA-N |
SMILES isomérique |
C[C@@]12C[C@H]([C@@H](C1(C)C)CC2=O)O |
SMILES |
CC1(C2CC(=O)C1(CC2O)C)C |
SMILES canonique |
CC1(C2CC(=O)C1(CC2O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



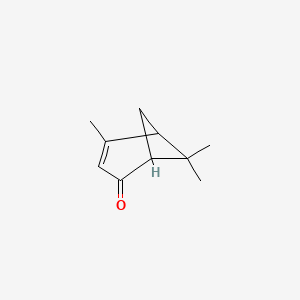

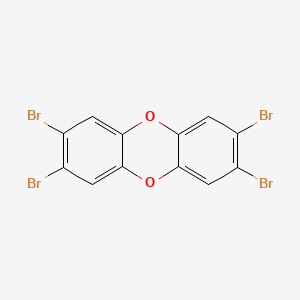

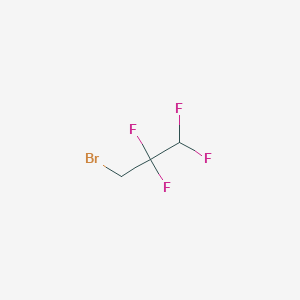


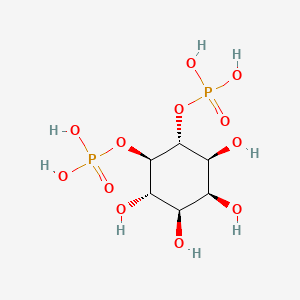
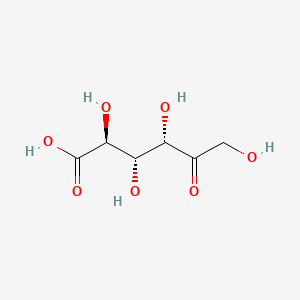
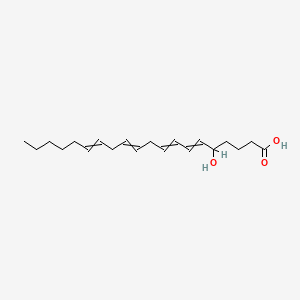
![11,33-Bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol](/img/structure/B1210612.png)
